![molecular formula C17H12Cl2N2O B14403833 1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 88434-62-2](/img/structure/B14403833.png)
1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene core with a hydrazinylidene group and dichloro-methylphenyl substituents, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 4,5-dichloro-2-methylphenylhydrazine with naphthalene-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity is studied for its effects on various biological systems.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(4,5-Dichlorophenyl)hydrazinylidene]naphthalen-2(1H)-one
- 1-[2-(4-Chlorophenyl)hydrazinylidene]naphthalen-2(1H)-one
- 1-[2-(4,5-Dimethylphenyl)hydrazinylidene]naphthalen-2(1H)-one
Uniqueness
1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to the presence of both dichloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88434-62-2 |
|---|---|
Formule moléculaire |
C17H12Cl2N2O |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
1-[(4,5-dichloro-2-methylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H12Cl2N2O/c1-10-8-13(18)14(19)9-15(10)20-21-17-12-5-3-2-4-11(12)6-7-16(17)22/h2-9,22H,1H3 |
Clé InChI |
OZMULHMIAORQFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=C(C=CC3=CC=CC=C32)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)

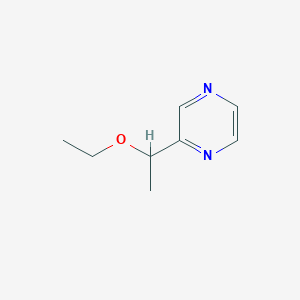
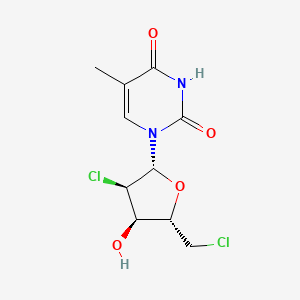
![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)
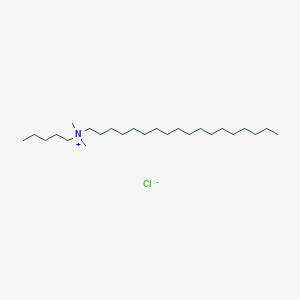
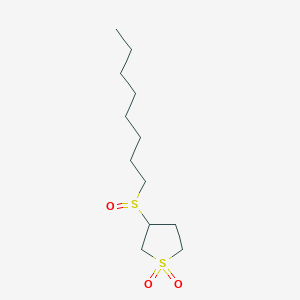
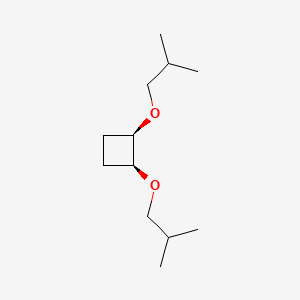
![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)
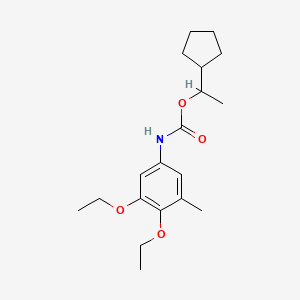

![Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14403831.png)
